![molecular formula C14H21NO4S B2907977 2-(Tert-butoxycarbonylamino)-5-tert-butylthiophene-3-carboxylic acid CAS No. 890926-65-5](/img/structure/B2907977.png)
2-(Tert-butoxycarbonylamino)-5-tert-butylthiophene-3-carboxylic acid
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Overview
Description
The compound “2-(Tert-butoxycarbonylamino)-5-tert-butylthiophene-3-carboxylic acid” is a complex organic molecule. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound can be complex due to the presence of multiple functional groups. The compound belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .Chemical Reactions Analysis
The Boc group is used as a protecting group for amines in organic synthesis . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .Mechanism of Action
Safety and Hazards
Future Directions
The use of amino acid ionic liquids (AAILs) for organic synthesis has multiple reactive groups . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . This could open up new avenues for the synthesis of complex organic molecules in the future.
properties
IUPAC Name |
5-tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-13(2,3)9-7-8(11(16)17)10(20-9)15-12(18)19-14(4,5)6/h7H,1-6H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCYMGXDONUGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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